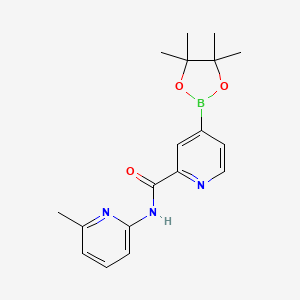
N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
Vue d'ensemble
Description
“N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide” is an organic compound . It is also known as 2-Pyridinecarboxamide, N-(6-methyl-2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes the compound , has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides, including the compound , involve the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
N-(6-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide serves as a key intermediate in the synthesis of various bioactive molecules. Its structural motif is found in compounds that show promise in medicinal chemistry, including the development of negative allosteric modulators (NAMs) of the mGlu5 receptor, which have been explored as potential treatments for conditions such as depression. The kilogram-scale synthesis of such NAMs exemplifies the application of this compound in facilitating the production of pharmaceuticals at a scale necessary for clinical trials, highlighting its significance in the development of new treatments (David et al., 2017).
Organometallic Chemistry and Catalysis
In organometallic chemistry, this compound's boronic ester moiety is pivotal for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are cornerstone methodologies in the synthesis of complex organic molecules. This application underscores its utility in constructing carbon-carbon bonds, an essential process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The development of palladium and nickel complexes for catalytic polymerization and oligomerization of ethylene further demonstrates the role of pyridyl and phosphino-pyridine ligands derived from similar structures in advancing materials science and industrial chemistry (Chen et al., 2003).
Radiopharmaceuticals
In nuclear medicine, analogs of this compound have been explored for their potential as radioligands. The development of [18F]-labeled compounds for positron emission tomography (PET) imaging exemplifies the application of this chemistry in designing diagnostic tools. These efforts aim to improve the diagnosis and monitoring of diseases by providing high-resolution images of biological processes at the molecular level (Wang et al., 2019).
Orientations Futures
The synthesis of N-(pyridin-2-yl)amides, including the compound , is a significant area of research due to their varied medicinal applications . The development of convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-12-7-6-8-15(21-12)22-16(23)14-11-13(9-10-20-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSNFYTEBVXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NC3=CC=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678200 | |
| Record name | N-(6-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methylpyridin-2-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide | |
CAS RN |
936090-74-3 | |
| Record name | N-(6-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504393.png)
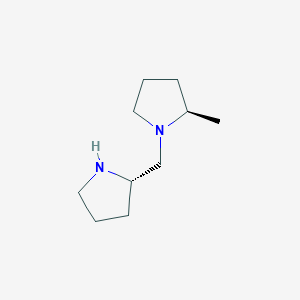
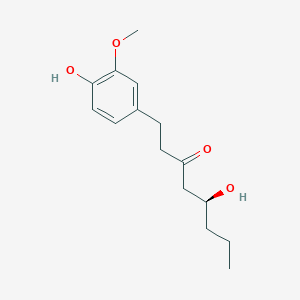
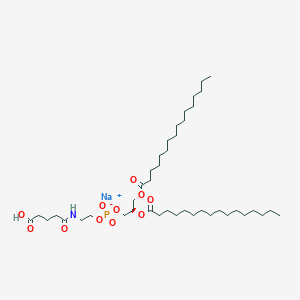

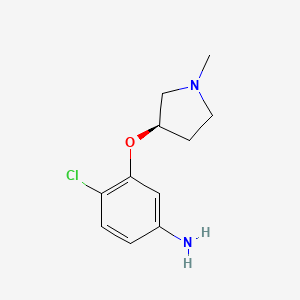
![Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1504409.png)

![Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1504418.png)
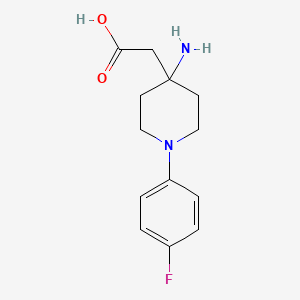
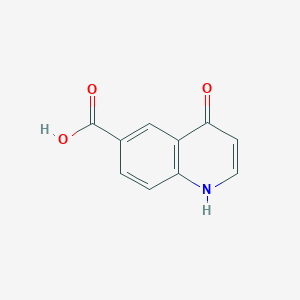
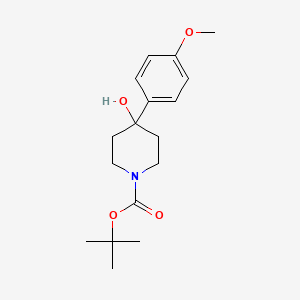
-methanol](/img/structure/B1504438.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1504442.png)